

# In-Depth Technical Guide: Synthesis of Glutaminase-IN-3

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## Compound of Interest

Compound Name: Glutaminase-IN-3

Cat. No.: B2397258

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## Introduction

Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process provides cancer cells with a key nitrogen source and intermediates for the tricarboxylic acid (TCA) cycle, fueling their rapid proliferation.

Consequently, the inhibition of glutaminase, particularly the kidney-type isoform (GLS1), has emerged as a promising therapeutic strategy in oncology. **Glutaminase-IN-3**, also identified as compound 657 in patent WO2014089048A1, is a potent inhibitor of GLS1. This document provides a detailed technical overview of its synthesis, offering a guide for researchers in medicinal chemistry and drug development.

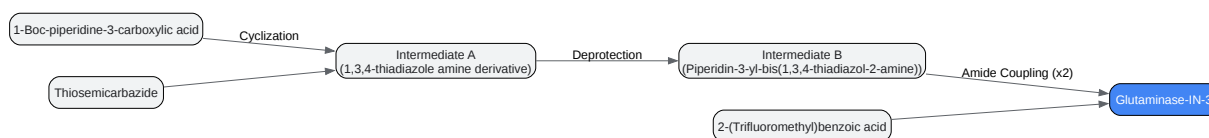
## Chemical Profile and Properties

A summary of the key chemical data for **Glutaminase-IN-3** is presented in the table below.

Property	Value
Compound Name	Glutaminase-IN-3 (Compound 657)
CAS Number	1439399-45-7
Molecular Formula	C <sub>19</sub> H <sub>19</sub> F <sub>3</sub> N <sub>6</sub> O <sub>2</sub> S
Molecular Weight	452.45 g/mol
Target	Glutaminase 1 (GLS1)
Potency (IC <sub>50</sub> )	0.24 μM
Source Patent	WO2014089048A1

## Synthesis Pathway

The synthesis of **Glutaminase-IN-3** is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme involves the formation of a key diamine intermediate followed by a double amide coupling to yield the final product.



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Caption: Synthetic overview for **Glutaminase-IN-3**.

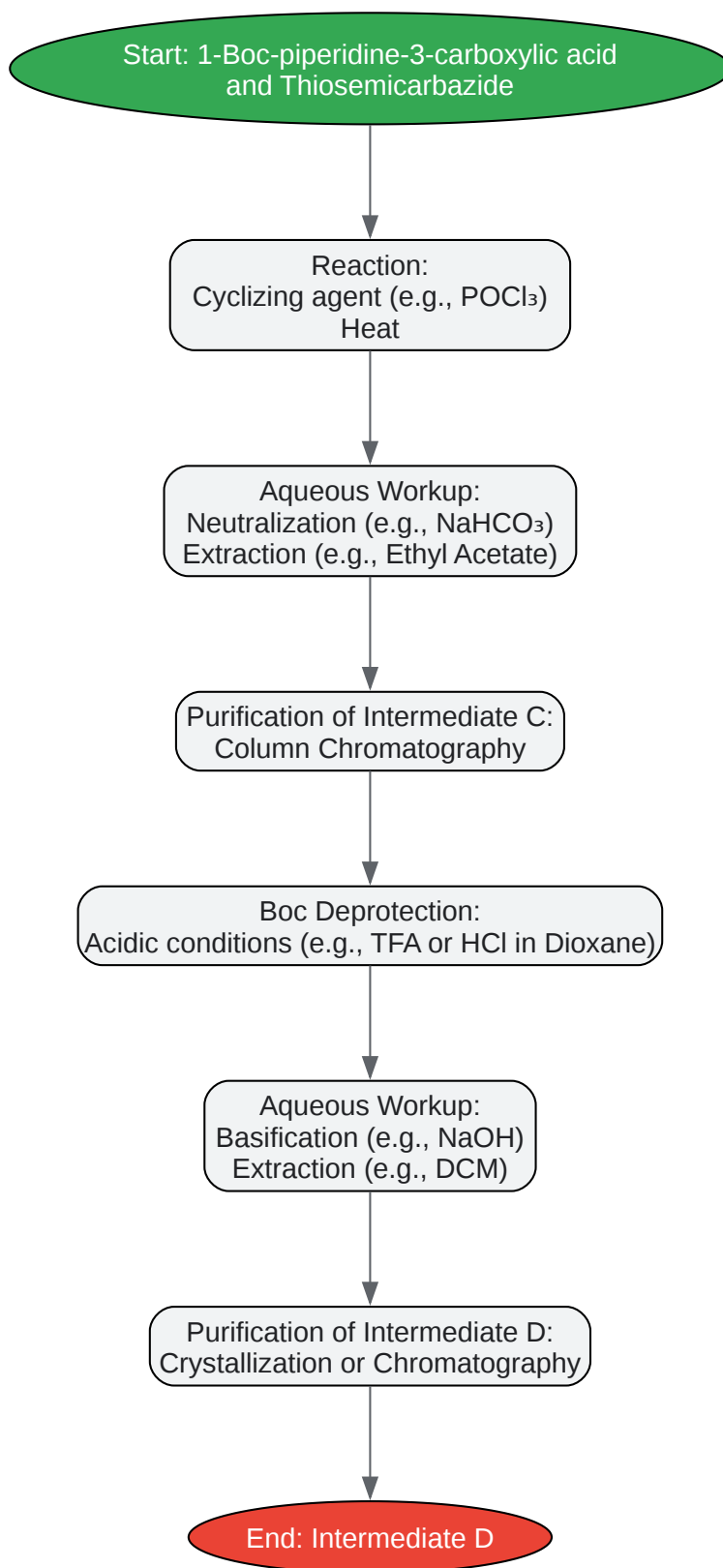
## Experimental Protocols

The following sections provide a detailed methodology for the key transformations in the synthesis of **Glutaminase-IN-3**, based on general procedures for analogous compounds.

## Step 1: Synthesis of the Piperidine-bis(1,3,4-thiadiazole) Core (Intermediate D)

This step involves the construction of the central heterocyclic scaffold.

Workflow:



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Caption: Experimental workflow for the synthesis of the core intermediate.

#### Methodology:

- Cyclization: To a solution of 1-Boc-piperidine-3-carboxylic acid in a suitable solvent such as phosphorus oxychloride ( $\text{POCl}_3$ ), add thiosemicarbazide portion-wise at 0 °C.
- The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
- The resulting precipitate, the Boc-protected bis-thiadiazole intermediate (Intermediate C), is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel.
- Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane, and an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added.
- The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
- The solvent is removed under reduced pressure, and the residue is neutralized with an aqueous base (e.g., 1M NaOH) and extracted with an organic solvent (e.g., DCM).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the piperidin-3-yl-bis(1,3,4-thiadiazol-2-amine) (Intermediate D).

## Step 2: Double Amide Coupling to Yield Glutaminase-IN-3 (Final Product)

The final step involves the acylation of the two primary amine groups of Intermediate D with 2-(trifluoromethyl)benzoic acid.

#### Methodology:

- To a solution of Intermediate D and 2-(trifluoromethyl)benzoic acid (2.2 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, a peptide coupling agent is added. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).
- A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3-4 equivalents), is added to the reaction mixture.
- The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.
- Upon completion, the reaction is diluted with water and extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield **Glutaminase-IN-3** as a solid.

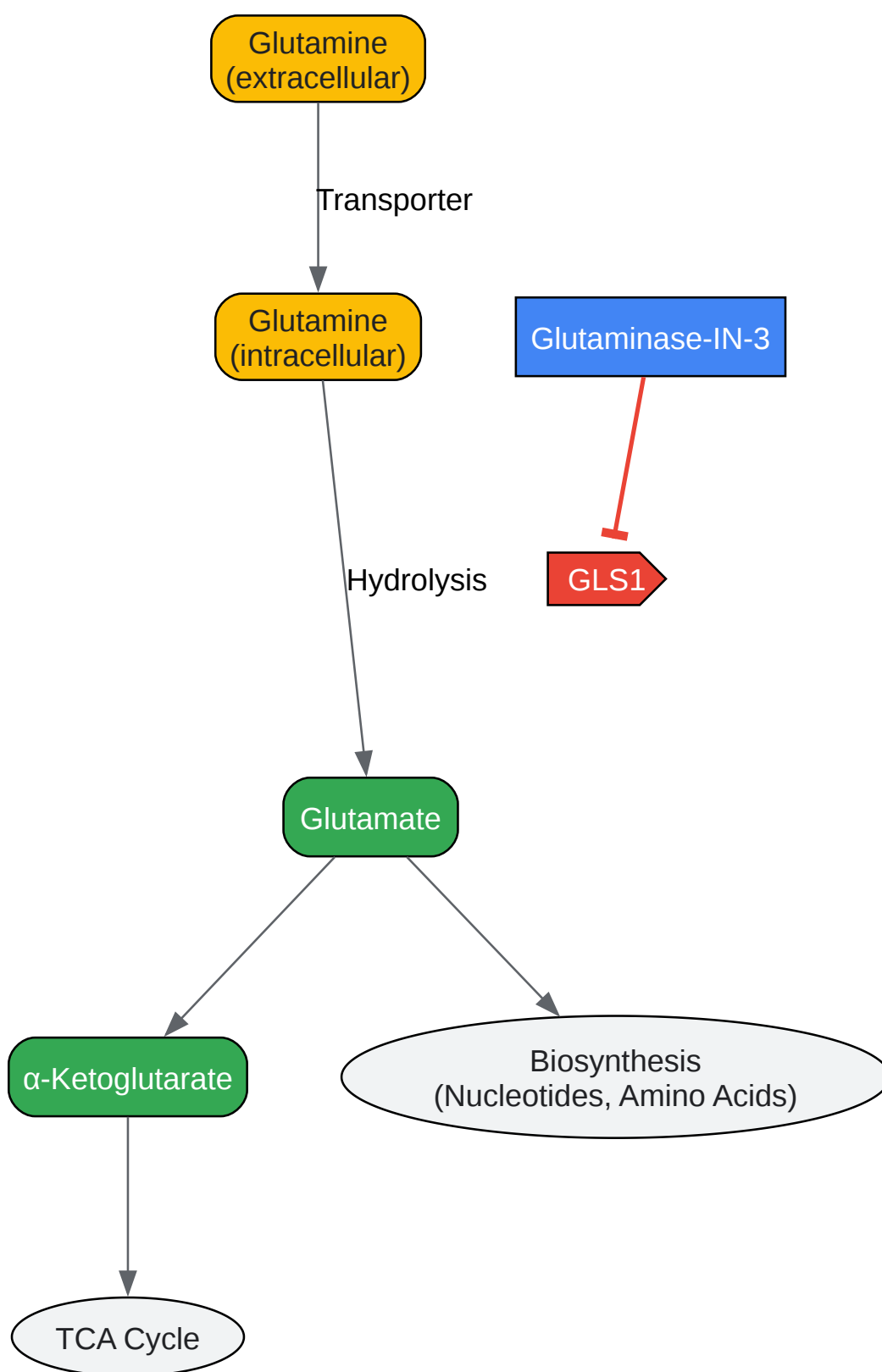
## Quantitative Data Summary

The following table summarizes typical quantitative data that would be expected from the synthesis of **Glutaminase-IN-3**.

Step	Product	Starting Material(s)	Typical Yield (%)	Purity (%) (by HPLC)
1	Intermediate D	1-Boc-piperidine-3-carboxylic acid, Thiosemicarbazide	40-60	>95
2	Glutaminase-IN-3	Intermediate D, 2-(Trifluoromethyl) benzoic acid	50-70	>98

## Signaling Pathway Context

**Glutaminase-IN-3** exerts its therapeutic effect by inhibiting the glutaminolysis pathway, which is a key metabolic process in many cancer cells.



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Caption: Inhibition of the glutaminolysis pathway by **Glutaminase-IN-3**.



By blocking the conversion of glutamine to glutamate, **Glutaminase-IN-3** deprives cancer cells of a vital metabolite, thereby impeding their growth and proliferation. This targeted approach makes it a compound of significant interest for the development of novel cancer therapies.

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